4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-447697 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production of CP-447697 follows standard protocols for synthesizing complex organic molecules. This involves large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
CP-447697 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CP-447697 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the C5a receptor and its role in chemical signaling pathways.
Biology: To investigate the biological functions of the C5a receptor in various cell types.
Medicine: In the development of anti-inflammatory therapies targeting the C5a receptor.
Industry: As a reference compound in the development of new anti-inflammatory drugs.
Mechanism of Action
CP-447697 exerts its effects by binding to the C5a receptor, thereby blocking the interaction between the receptor and its natural ligand, C5a. This inhibition prevents the downstream signaling events that lead to inflammation. The molecular targets involved include the C5a receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Compstatin: Another C5a receptor antagonist used in inflammation research.
BCX 1470 hydrochloride: A compound with similar anti-inflammatory properties.
Uniqueness
CP-447697 is unique due to its high lipophilicity and potent inhibitory activity against the C5a receptor. This makes it particularly effective in penetrating cell membranes and exerting its effects within the cellular environment .
Properties
IUPAC Name |
4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERSEDFPNHLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=C(C=C2)Cl)C(=O)C3=CSC4=CC=CC=C43)C(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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